molecular formula C13H22N2S B15256211 Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine

Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine

Cat. No.: B15256211
M. Wt: 238.39 g/mol
InChI Key: KUAUCVHZAPMKKM-UHFFFAOYSA-N
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Description

Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine is a thiazole-based secondary amine featuring a dimethylamine group attached to a methylene bridge at the 2-position of the thiazole ring and a 2,2,3,3-tetramethylcyclopropyl substituent at the 4-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their pharmacological and material science applications. The tetramethylcyclopropyl group introduces steric bulk and conformational rigidity, which may influence electronic properties, solubility, and biological activity .

Below, we compare its structural and functional attributes with similar compounds.

Properties

Molecular Formula

C13H22N2S

Molecular Weight

238.39 g/mol

IUPAC Name

N,N-dimethyl-1-[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C13H22N2S/c1-12(2)11(13(12,3)4)9-8-16-10(14-9)7-15(5)6/h8,11H,7H2,1-6H3

InChI Key

KUAUCVHZAPMKKM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=CSC(=N2)CN(C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Thiazole Modifications
  • Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (Compound 10h, ):

    • Replaces the tetramethylcyclopropyl group with a phenyl-substituted triazole.
    • The dimethylamine group is similarly positioned, but the triazole ring introduces additional nitrogen atoms, altering electronic properties.
    • Key data : $ ^1H $-NMR (CDCl$3$) shows aromatic protons at δ 7.95–7.43 ppm and CH$2$NMe$_2$ at δ 3.71 ppm .
  • 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (Compound 2b, ):

    • Substituents: 4-chlorophenyl at C4 and propargyl groups on the amine.
    • The chlorine atom enhances lipophilicity, while propargyl groups enable click chemistry applications.
    • Key data : GC-MS m/z 286.03 (M$^+$), $ ^{13}C $-NMR δ 153.20 (C2-thiazole) .
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ():

    • Combines benzothiazole and nitro-substituted triazole moieties.
    • The nitro group facilitates redox activity, while benzothiazole enhances π-π stacking .
Tetramethylcyclopropyl vs. Other Bulky Substituents
  • 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine ():
    • Cyclohexylphenyl substituent at C4 provides steric bulk comparable to tetramethylcyclopropyl.
    • Cyclohexyl enhances lipophilicity (logP ~3.5 estimated) but lacks the rigid cyclopropane ring .
Bioactivity
  • Anti-inflammatory Activity : Thiazole-triazole analogs () inhibit COX-2 (IC$_{50}$ ~0.8–1.2 µM) via hydrophobic interactions with the enzyme’s active site .
  • Antioxidant Activity : Thiazoles with arylmethylamine groups () exhibit radical scavenging (EC$_{50}$ ~12–25 µM) via electron donation from the amine .
Physicochemical Metrics
Compound Molecular Weight logP* Solubility (mg/mL) Key Substituent
Target Compound ~292.4 ~3.8 <0.1 (aqueous) 2,2,3,3-Tetramethylcyclopropyl
4-Phenyl-1,3-thiazol-2-amine () 176.2 2.5 1.2 Phenyl
Compound 10h () 243.3 2.1 5.6 Phenyl-triazole
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine () 284.4 4.2 <0.05 Cyclohexylphenyl

*logP estimated via computational tools (e.g., ChemAxon).

Stability and Reactivity

  • Target Compound : The tetramethylcyclopropyl group may confer metabolic stability by resisting cytochrome P450 oxidation, similar to cyclohexylphenyl derivatives .
  • Triazole Analogs () : Susceptible to nitro-reductase activity () or hydrolysis under acidic conditions.

Biological Activity

Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring and a tetramethylcyclopropyl group. Its molecular formula is C₁₄H₁₈N₂S, with a molecular weight of approximately 250.37 g/mol. The compound's structural characteristics contribute to its interaction with biological systems.

The compound is believed to interact with various neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that it may act as an agonist at certain receptor sites, similar to other synthetic cannabinoids. This interaction could lead to effects such as analgesia and sedation.

1. Receptor Interaction

  • CB1 and CB2 Receptors : this compound exhibits high affinity for cannabinoid receptors. Research indicates that it may produce effects comparable to Δ9-tetrahydrocannabinol (THC), including antinociception and hypothermia .

2. Metabolic Profile

  • The metabolic pathways of this compound have not been extensively studied; however, similar compounds like XLR-11 have shown extensive metabolism via cytochrome P450 enzymes . Understanding the metabolic fate of dimethyl thiazole derivatives is crucial for assessing their safety and efficacy.

3. Toxicological Studies

  • Toxicological assessments are essential to determine the safety profile of this compound. Studies on related synthetic cannabinoids have indicated risks such as acute kidney injury and other adverse effects associated with misuse .

Case Study 1: Synthetic Cannabinoid Abuse

A significant increase in the abuse of synthetic cannabinoids has been documented since the mid-2000s. Users often report experiences similar to those induced by THC but with unpredictable effects due to varying potencies and metabolites .

Case Study 2: Pharmacokinetics

A study involving the pharmacokinetics of similar compounds revealed that they undergo phase I and II metabolism producing multiple metabolites. This raises concerns regarding drug testing and detection in clinical settings .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₈N₂S
Molecular Weight250.37 g/mol
Receptor Affinity (CB1)High
Receptor Affinity (CB2)Moderate
Biological EffectObserved Outcome
AntinociceptionYes
HypothermiaYes
SedationPotentially

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